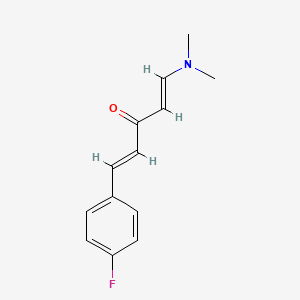

1-(dimethylamino)-5-(4-fluorophenyl)-1,4-pentadien-3-one

Description

Historical Context and Emergence in Organic Chemistry

The synthesis of this compound originated from efforts to optimize diarylpentadienones for biological and materials applications. Early work on α,β-unsaturated ketones in the 2000s laid the groundwork for modular synthetic approaches, such as Claisen-Schmidt condensations and boron tribromide-mediated demethylations. The incorporation of a dimethylamino group at position 1 and a 4-fluorophenyl group at position 5 reflects a strategic shift toward enhancing intramolecular charge transfer (ICT) effects, critical for NLO properties.

A key milestone was the 2021 commercialization of the compound by suppliers like American Custom Chemicals Corporation and Matrix Scientific, which provided high-purity samples (95% purity) for research. Structural characterization via nuclear magnetic resonance (NMR) confirmed its cis configuration, with coupling constants (J) of 7–8 Hz for the C=C bonds, consistent with planar geometries observed in related chalcones.

Significance Within the Pentadienone and Chalcone Derivatives Family

This compound occupies a niche between traditional chalcones (1,3-diarylpropenones) and extended pentadienones. Table 1 compares its structural and electronic features with representative analogues:

Table 1: Structural Comparison of Selected Pentadienones and Chalcones

The dimethylamino group elevates electron density at the enone bridge, while the 4-fluorophenyl group introduces steric and electronic modulation. This combination enhances solubility in polar solvents and stabilizes charge-separated states, making the compound suitable for optoelectronic studies.

Overview of Research Motivations and Theoretical Frameworks

Research on this compound is guided by two frameworks:

- Structure-Activity Relationships (SAR): Studies on diarylpentadienones demonstrate that substituents on aromatic rings dictate biological activity. For example, hydroxyl groups at the para-position of ring B (IC~50~ = 10.2 µM) significantly improve nitric oxide (NO) inhibition compared to methoxy or dimethylamino groups.

- Quantum Chemical Models: Quantitative structure-activity relationship (QSAR) analyses highlight the role of molecular fragments like the 4’-hydroxyl group and rotatable bonds in modulating anti-inflammatory effects.

Experimental and theoretical efforts aim to correlate substituent effects with properties such as:

- Dipole Moments: Critical for NLO performance.

- Hydrogen-Bonding Capacity: Influences crystal packing and solubility.

- Electron-Withdrawing/Donating Balance: Determines redox behavior and ICT efficiency.

Ongoing studies explore its utility in photonic devices and as a scaffold for kinase inhibitors, leveraging its planar conformation and synthetic accessibility.

Structure

3D Structure

Properties

IUPAC Name |

(1E,4E)-1-(dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c1-15(2)10-9-13(16)8-5-11-3-6-12(14)7-4-11/h3-10H,1-2H3/b8-5+,10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHISVOJZASQEM-CPSCNVPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C=CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)/C=C/C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Dimethylamino)-5-(4-fluorophenyl)-1,4-pentadien-3-one (CAS Number: 320416-07-7) is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14FNO

- Molar Mass : 219.25 g/mol

- CAS Number : 320416-07-7

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Below is a detailed examination of its biological activities based on available studies.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins. For instance, it was found to significantly increase the levels of acetyl-histone H3 and P21 in human myelodysplastic syndrome cell lines, leading to G1 cell cycle arrest and apoptosis .

- Case Study : In a study evaluating the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231), it demonstrated significant cytotoxicity, particularly when combined with doxorubicin, highlighting its potential as an adjunct therapy in chemotherapy regimens .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Antibacterial Effects : Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains were determined, indicating effective antibacterial action .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 2.0 |

| Salmonella enterica | 1.0 |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity:

- The presence of the dimethylamino group enhances solubility and bioactivity.

- The fluorophenyl moiety contributes to its interaction with biological targets, potentially increasing potency against cancer cells.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(dimethylamino)-5-(4-fluorophenyl)-1,4-pentadien-3-one exhibit notable anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results demonstrated significant cytotoxicity, with IC50 values indicating its potency against breast and liver cancer cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 5.36 |

| HepG2 | 10.10 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural features contribute to its effectiveness against a range of bacterial strains.

Antibacterial Activity

The introduction of fluorine substituents enhances the antibacterial activity of similar compounds. The minimum inhibitory concentrations (MICs) for various bacteria are shown below:

| Target Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 47.5 |

Photophysical Properties

The compound's unique electronic structure allows it to be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation makes it a candidate for advanced display technologies.

Research Findings

Studies have shown that derivatives of this compound can improve the efficiency of OLEDs due to their favorable charge transport properties.

Synthesis and Derivatives

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 1,4-pentadien-3-one scaffold allows for diverse substitutions, enabling structure-activity relationship (SAR) studies. Key analogs and their substituents include:

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability and interactions with biological targets. Nitro groups in A11K3A11 introduce strong electron-withdrawing effects, which may increase reactivity but reduce metabolic stability .

Heterocyclic Modifications :

Pharmacological Activity

Insights from analogs include:

- A2K2A17 : Exhibited significant anti-inflammatory and analgesic activity in murine models, attributed to the 4-methoxyphenyl group’s electron-donating effects .

- A11K3A11 : Demonstrated anticancer activity, likely due to nitro groups enhancing electrophilicity and DNA interaction .

- Quinazoline Derivatives (): Analogs with trifluoromethoxy substituents showed antiviral activity (EC50 = 213.5 μg/mL), suggesting fluorinated aryl groups enhance bioactivity .

The target compound’s 4-fluorophenyl group may balance electronic effects, making it a candidate for dual analgesic and anticancer applications, though experimental validation is needed.

Physicochemical Properties

- Solubility: The dimethylamino group enhances water solubility via protonation, while fluorophenyl groups increase lipophilicity. Comparatively, isopropylphenyl analogs (Ev7) are more hydrophobic .

- Stability : Nitro-substituted derivatives (A11K3A11) may exhibit lower photostability due to nitro group reactivity, whereas fluorine’s inductive effects improve the target compound’s stability .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are critical for characterizing 1-(dimethylamino)-5-(4-fluorophenyl)-1,4-pentadien-3-one, and how do they validate structural integrity?

- Answer : Key techniques include ¹H/¹³C NMR for confirming substituent positions and conjugation patterns in the dienone backbone, IR spectroscopy to identify carbonyl (C=O) and aromatic C-F stretches, and mass spectrometry for molecular weight verification. X-ray crystallography (e.g., Hirshfeld surface analysis) can resolve stereoelectronic effects, such as dihedral angles between aromatic rings, which influence reactivity .

Q. How should researchers design preliminary biological assays to assess the compound’s anticancer activity?

- Answer : Use standardized cell lines (e.g., PC3, BGC-823) for MTT assays to determine IC50 values. Include apoptosis-specific assays like Annexin V/PI staining and DNA laddering to differentiate cytotoxic mechanisms. Controls should involve untreated cells and reference drugs (e.g., doxorubicin). Dose-response curves and triplicate replicates ensure statistical robustness .

Q. What synthetic routes are effective for preparing 1,4-pentadien-3-one derivatives, and how are reaction conditions optimized?

- Answer : Claisen-Schmidt condensation is commonly used, employing substituted acetophenones and aldehydes under basic conditions (e.g., NaOH/ethanol). Microwave-assisted synthesis can enhance yield and reduce time. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Reaction progress is monitored by TLC .

Advanced Research Questions

Q. How do computational approaches enhance the understanding of this compound’s bioactivity and target interactions?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or tubulin. QSAR models correlate substituent electronic properties (e.g., Hammett constants) with activity. DFT calculations optimize geometries and predict frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values) across studies?

- Answer : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate cell line authenticity (STR profiling). Cross-validate results using orthogonal methods (e.g., Western blot for apoptosis markers alongside viability assays). Meta-analyses of published data can identify confounding variables like solvent effects (DMSO vs. ethanol) .

Q. How can structural modifications (e.g., substituent variation) tune the compound’s selectivity and potency?

- Answer : Introduce electron-withdrawing groups (e.g., -NO2) on the aryl rings to enhance electrophilicity and interaction with nucleophilic residues in targets. Substituent positional isomerism (para vs. meta) alters steric hindrance and π-π stacking. Comparative studies of analogs (e.g., 4-methoxyphenyl vs. 4-nitrophenyl derivatives) reveal structure-activity trends .

Q. What crystallographic techniques elucidate the relationship between molecular conformation and bioactivity?

- Answer : Single-crystal X-ray diffraction determines dihedral angles between the 4-fluorophenyl and dimethylamino groups, which influence conjugation and dipole interactions. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C-H···O, C-F···π), correlating packing efficiency with solubility and bioavailability .

Methodological Notes

- Experimental Design : Include positive/negative controls and blinded assessments to minimize bias.

- Data Analysis : Use nonlinear regression for dose-response curves (GraphPad Prism) and multivariate statistics for QSAR .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing and animal welfare protocols for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.